[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone
CAS No.: 1610450-04-8
Cat. No.: VC5111068
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26
* For research use only. Not for human or veterinary use.
![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone - 1610450-04-8](/images/structure/VC5111068.png)
Specification
CAS No. | 1610450-04-8 |
---|---|
Molecular Formula | C8H12N2OS |
Molecular Weight | 184.26 |
IUPAC Name | 3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline |
Standard InChI | InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |
Standard InChI Key | ROMNREXXACAXTC-UHFFFAOYSA-N |
SMILES | CS(=NC1=CC=CC(=C1)N)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a dimethyl-sulfanone core (λ-sulfanone) linked to a 3-aminophenylimino group. The λ-sulfanone moiety is characterized by a hypervalent sulfur atom bonded to two methyl groups, an imino nitrogen, and an oxygen atom, creating a tetrahedral geometry . The 3-aminophenyl group introduces aromaticity and nucleophilic reactivity, enabling participation in condensation and cyclization reactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS | |
Molecular Weight | 184.26 g/mol | |
CAS Registry Number | 1610450-04-8 | |
Purity | ≥95% (industrial grade) |
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech reports large-scale synthesis via a multi-step protocol:
-
Sulfonation: Reaction of dimethyl sulfoxide with 3-nitroaniline under acidic conditions yields a sulfilimine intermediate .
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine, forming the target compound .
The process achieves >97% purity under ISO-certified conditions, with strict control over residual solvents and heavy metals .
Laboratory-Scale Methods
Academic routes involve:
-
Condensation Reactions: Combining 3-aminophenyl isothiocyanate with dimethyl sulfoxide in the presence of triethylamine .
-
Oxidative Functionalization: Oxidation of thioether precursors using DMSO–HCl systems, though this risks forming diastereomeric byproducts .
Table 2: Synthetic Yield Optimization
Method | Yield (%) | Purity (%) | Conditions |
---|---|---|---|
Industrial sulfonation | 85–90 | 97 | H/Pd-C, 80°C |
Laboratory condensation | 60–70 | 95 | EtOH, reflux |
Reactivity and Derivative Formation
Alkylation and Acylation
The sulfur center and primary amine group undergo regioselective reactions:
-
S-Alkylation: Treatment with α-bromoacetophenones produces thioether derivatives, though ring-chain tautomerism complicates product isolation .
-
N-Acylation: Reaction with acyl chlorides forms sulfonamide-linked conjugates, enhancing bioavailability in drug candidates .
Oxidative Pathways
Controlled oxidation with DMSO–HCl converts the compound into sulfinic acid analogs, which exhibit enhanced hydrogen-bonding capacity for target engagement in antimicrobial agents .
Pharmaceutical Applications
Antimicrobial Agent Development
Structural analogs of [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone demonstrate potent activity against Mycobacterium tuberculosis (MIC <0.5 μM) by inhibiting cell wall biosynthesis via novel targets . The sulfanone moiety likely chelates metal ions essential for bacterial enzyme function .
Kinase Inhibition
In PROTAC (Proteolysis-Targeting Chimera) systems, derivatives of this compound serve as linkers connecting E3 ligase ligands to kinase inhibitors, enabling selective degradation of oncogenic proteins .
Table 3: Biological Activity of Derivatives
Derivative | Target | IC (nM) | Application |
---|---|---|---|
Sulfonamide conjugate | Mtb cell wall | 420 | Antitubercular |
PROTAC linker | FAK kinase | 12 | Anticancer |
Future Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action in tuberculosis treatment using cryo-EM and X-ray crystallography .
-
Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste .
-
Therapeutic Expansion: Explore applications in neurodegenerative diseases by modulating protein aggregation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume